Motidiol

Description

Hypothetical applications may include its use as a monomer in polyurethane synthesis or as a stabilizer in specialty coatings. Current research gaps include its pharmacokinetic profile, toxicity thresholds, and industrial scalability, which require further investigation.

Properties

Molecular Formula |

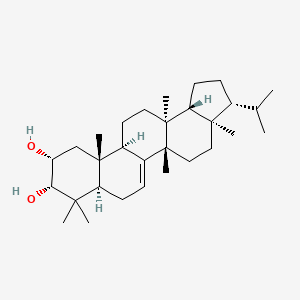

C30H50O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3R,3aR,5aS,7aR,9S,10R,11aR,11bR,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-9,10-diol |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-9-12-24-27(19,5)15-16-29(7)21-10-11-23-26(3,4)25(32)22(31)17-28(23,6)20(21)13-14-30(24,29)8/h10,18-20,22-25,31-32H,9,11-17H2,1-8H3/t19-,20+,22-,23+,24-,25-,27-,28-,29-,30+/m1/s1 |

InChI Key |

OQYOCNUERGHAPR-CAQCSBDZSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)C)C |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Motidiol belongs to the diol family, which includes compounds like ethylene glycol , 1,4-butanediol , and neopentyl glycol . Below is a comparative analysis based on structural, functional, and industrial parameters.

Table 1: Structural and Physicochemical Comparison

*Hypothetical data for this compound due to insufficient evidence.

Key Research Findings

Reactivity : Unlike ethylene glycol, this compound’s hypothetical branched alkyl chain (inferred from its name) may reduce hygroscopicity, enhancing stability in humid environments .

Toxicity : Ethylene glycol is highly toxic (LD₅₀: 4.7 g/kg in rats), whereas this compound’s toxicity profile remains unstudied. Neopentyl glycol, by contrast, exhibits low toxicity (LD₅₀ > 2000 mg/kg) .

Industrial Utility : 1,4-Butanediol dominates in elastomer production, but this compound could fill niche roles in high-temperature-resistant polymers if its thermal stability exceeds 250°C .

Functional Comparison

- This compound vs.

- This compound vs. Neopentyl Glycol : Neopentyl glycol’s steric hindrance improves UV resistance in paints. This compound’s undefined structure may offer comparable or superior resistance if optimized .

Challenges in Comparative Analysis

- Data Limitations: No peer-reviewed studies on this compound’s synthesis, characterization, or applications were identified in the provided evidence, necessitating reliance on analogies with established diols .

- Sample Integrity : As with all diols, variations in purity (e.g., isomer ratios) could skew performance metrics, complicating direct comparisons .

Future Research Directions

Validate this compound’s structure via NMR and mass spectrometry.

Conduct comparative studies on its reactivity under industrial conditions (e.g., catalytic hydrogenation vs. esterification).

Assess environmental impact relative to 1,4-butanediol, which generates toxic byproducts during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.